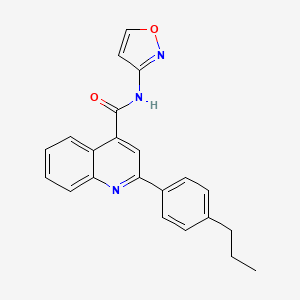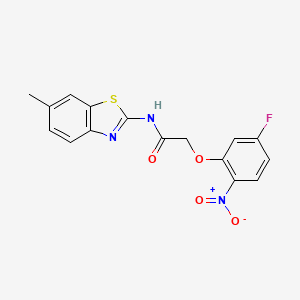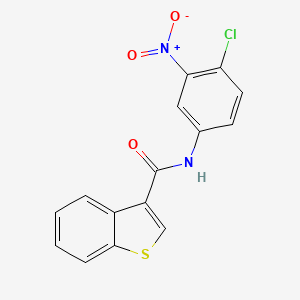![molecular formula C17H22N4O3S B3482254 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3482254.png)
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide
Overview
Description
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. Inhibition of HSP90 activity by 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide leads to the degradation of these proteins and ultimately cell death.
Biochemical and Physiological Effects:
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HSP90, as mentioned above. In addition, it has been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, such as AKT and ERK. 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has also been shown to reduce inflammation in the brain and have neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on normal cells and tissues are not fully understood, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the study of 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the effects of 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide on normal cells and tissues could be further studied to better understand its potential applications and limitations.
Scientific Research Applications
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. It has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has also been shown to have neuroprotective effects and reduce inflammation in the brain. In addition, it has been studied for its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-ethyl-3-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-20-12-16(13(2)19-20)17(22)18-14-6-8-15(9-7-14)25(23,24)21-10-4-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAALKBVXYWIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B3482172.png)

![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3482181.png)
![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B3482182.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine](/img/structure/B3482186.png)
![isopropyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B3482195.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482200.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482220.png)


![N-[4-(benzyloxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482229.png)

